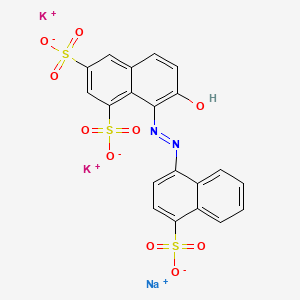![molecular formula C12H13NO3S2 B14420985 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid CAS No. 84033-80-7](/img/structure/B14420985.png)
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes an acetylphenyl group, a carbamothioyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid typically involves multiple steps. One common method starts with the acetylation of a phenyl group, followed by the introduction of a carbamothioyl group through a reaction with thiourea. The final step involves the addition of a propanoic acid group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The propanoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid group.
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}pentanoic acid: Similar structure but with a pentanoic acid group.
Uniqueness
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84033-80-7 |
|---|---|
Molecular Formula |
C12H13NO3S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[(3-acetylphenyl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H13NO3S2/c1-8(14)9-3-2-4-10(7-9)13-12(17)18-6-5-11(15)16/h2-4,7H,5-6H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
BGKPBEHQUZYTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


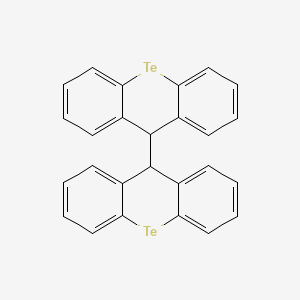

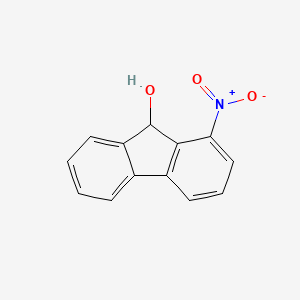
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
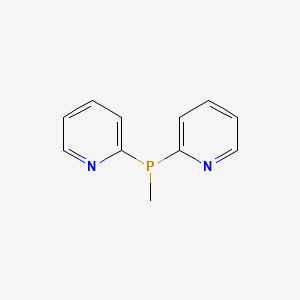
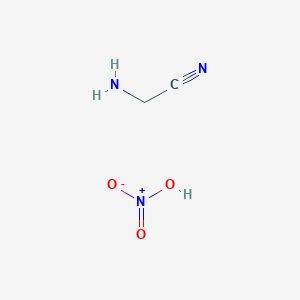

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

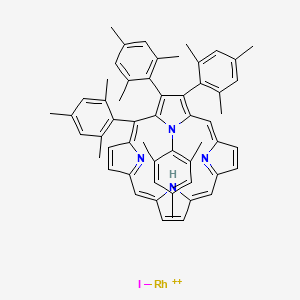

![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
